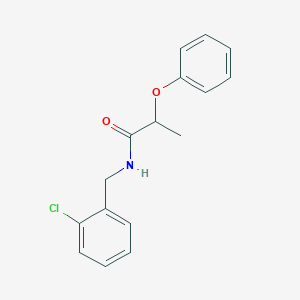
N-(2-chlorobenzyl)-2-phenoxypropanamide
Overview
Description
N-(2-chlorobenzyl)-2-phenoxypropanamide, commonly known as CB-13, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. CB-13 is a novel compound that has been synthesized and studied extensively in recent years.
Mechanism of Action
CB-13 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in the regulation of various physiological processes, including pain, inflammation, and immune function. CB-13 binds to these receptors and activates them, resulting in a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
CB-13 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. CB-13 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CB-13 is a novel compound that has not been extensively studied in humans. While it has shown promise in animal models, further research is needed to determine its safety and efficacy in humans. CB-13 is also a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes. This makes it a useful tool for studying the endocannabinoid system and its role in health and disease. However, the potent effects of CB-13 also pose a risk for potential side effects and toxicity in lab experiments.
Future Directions
There are several future directions for the study of CB-13. One area of interest is the potential therapeutic applications of CB-13 in the treatment of pain, inflammation, and neurodegenerative diseases. Further research is needed to determine the safety and efficacy of CB-13 in humans. Another area of interest is the development of novel compounds that target the endocannabinoid system, which could lead to the development of new therapies for a range of diseases and conditions. Additionally, further studies are needed to better understand the biochemical and physiological effects of CB-13 and its mechanism of action.
Scientific Research Applications
CB-13 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that CB-13 has a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain and inflammation. CB-13 has also been shown to have anti-inflammatory and analgesic effects in animal models.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-14-8-3-2-4-9-14)16(19)18-11-13-7-5-6-10-15(13)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZLQCJSHXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)

![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)

![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
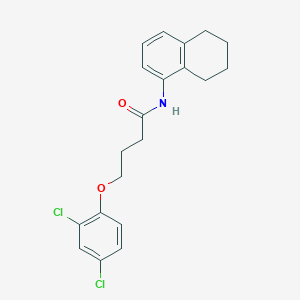
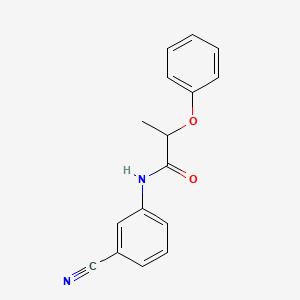
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)

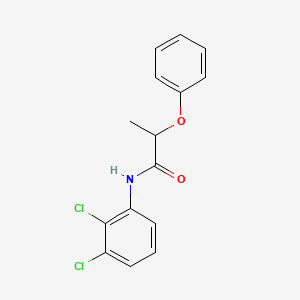
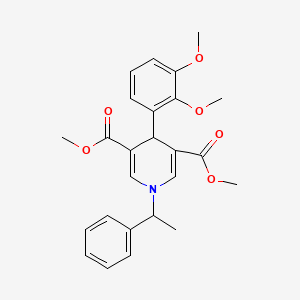
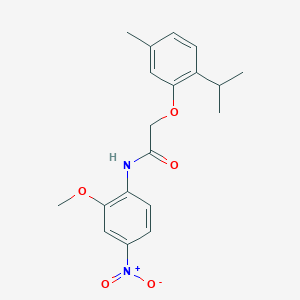
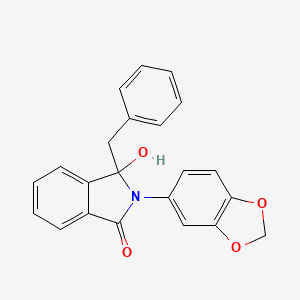
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3931312.png)